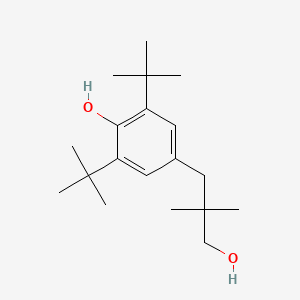

4-(3-Hidroxi-2,2-dimetilpropil)-2,6-di-tert-butilfenol

Descripción general

Descripción

Aplicaciones Científicas De Investigación

CGP 7930 has a wide range of scientific research applications, including:

Chemistry: Used as a tool to study the modulation of gamma-aminobutyric acid type B receptors.

Biology: Investigated for its effects on neuronal signaling and synaptic transmission.

Medicine: Explored for its potential anxiolytic effects and its ability to reduce self-administration of addictive substances like alcohol and cocaine

Industry: Potential applications in the development of new therapeutic agents targeting gamma-aminobutyric acid type B receptors.

Mecanismo De Acción

CGP 7930 actúa como un modulador alostérico positivo de los receptores de ácido gamma-aminobutírico tipo B. Se une a un sitio distinto del sitio de unión del agonista, mejorando la respuesta del receptor al ácido gamma-aminobutírico. Esta modulación aumenta la potencia y la eficacia del ácido gamma-aminobutírico, lo que lleva a una señalización inhibitoria mejorada en el sistema nervioso central. CGP 7930 también bloquea los canales de potasio de rectificación interna, modulando aún más la actividad neuronal .

Compuestos similares:

Baclofeno: Un agonista del receptor de ácido gamma-aminobutírico tipo B utilizado clínicamente para la espasticidad muscular.

Gamma-hidroxibutirato: Otro agonista del receptor de ácido gamma-aminobutírico tipo B con propiedades sedantes y anestésicas.

Singularidad de CGP 7930: CGP 7930 es único en su capacidad de actuar como un modulador alostérico positivo tanto de los receptores de ácido gamma-aminobutírico tipo B como tipo A, así como su capacidad para bloquear los canales de potasio. Esta acción multifacética lo convierte en una herramienta valiosa para estudiar la compleja modulación de la señalización neuronal y sus posibles aplicaciones terapéuticas .

Análisis Bioquímico

Biochemical Properties

2,6-Ditert-butyl-4-(3-hydroxy-2,2-dimethylpropyl)phenol plays a significant role in biochemical reactions as an antioxidant. It interacts with various enzymes, proteins, and other biomolecules to inhibit oxidative stress. One of the key interactions is with γ-aminobutyric acid B (GABA B) receptors, where it acts as a positive allosteric modulator . This interaction enhances the function of GABA B receptors, which are involved in inhibitory neurotransmission in the central nervous system . Additionally, BHT has been shown to inhibit lipid peroxidation, thereby protecting cellular membranes from oxidative damage.

Cellular Effects

2,6-Ditert-butyl-4-(3-hydroxy-2,2-dimethylpropyl)phenol exerts various effects on different types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, BHT enhances the inhibitory effect of GABA B receptor agonists on the oscillatory activity of cultured cortical neurons . This modulation of GABA B receptor activity can impact neurotransmission and neuronal excitability. Furthermore, BHT has been shown to reduce self-administration of alcoholic drinks and cocaine in animal studies, indicating its potential therapeutic utility in addiction treatment .

Molecular Mechanism

The molecular mechanism of 2,6-Ditert-butyl-4-(3-hydroxy-2,2-dimethylpropyl)phenol involves its interaction with GABA B receptors. BHT acts as a positive allosteric modulator, enhancing the potency and efficacy of GABA B receptor agonists . This modulation occurs through binding interactions at a site different from the agonist binding site, increasing the affinity of agonists for the receptor . Additionally, BHT has been shown to modulate inwardly rectifying potassium channels and Ca2+ signaling in human embryonic kidney 293 cells .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2,6-Ditert-butyl-4-(3-hydroxy-2,2-dimethylpropyl)phenol can change over time. BHT is relatively stable, but its antioxidant activity can decrease due to degradation over extended periods. Long-term studies have shown that BHT can have sustained effects on cellular function, such as prolonged modulation of GABA B receptor activity and inhibition of lipid peroxidation . The specific temporal dynamics of these effects can vary depending on the experimental conditions and the biological system being studied.

Dosage Effects in Animal Models

The effects of 2,6-Ditert-butyl-4-(3-hydroxy-2,2-dimethylpropyl)phenol vary with different dosages in animal models. At low to moderate doses, BHT has been shown to have anxiolytic effects and enhance the efficacy of GABA B receptor agonists . At high doses, BHT can exhibit toxic or adverse effects, such as lung injury and tumor promotion in mice. These threshold effects highlight the importance of careful dosage optimization in therapeutic applications.

Metabolic Pathways

2,6-Ditert-butyl-4-(3-hydroxy-2,2-dimethylpropyl)phenol is involved in various metabolic pathways, primarily related to its antioxidant activity. It interacts with enzymes and cofactors involved in oxidative stress responses, such as glutathione peroxidase and superoxide dismutase . BHT’s antioxidant properties help maintain metabolic flux and regulate metabolite levels, thereby protecting cells from oxidative damage and maintaining cellular homeostasis .

Transport and Distribution

Within cells and tissues, 2,6-Ditert-butyl-4-(3-hydroxy-2,2-dimethylpropyl)phenol is transported and distributed through interactions with transporters and binding proteins. BHT can accumulate in cellular membranes due to its lipophilic nature, where it exerts its antioxidant effects . The distribution of BHT within tissues can vary depending on factors such as dosage, administration route, and the specific biological system being studied .

Subcellular Localization

The subcellular localization of 2,6-Ditert-butyl-4-(3-hydroxy-2,2-dimethylpropyl)phenol is primarily within cellular membranes and organelles involved in oxidative stress responses. BHT can be directed to specific compartments or organelles through targeting signals or post-translational modifications . Its localization within cellular membranes allows it to effectively inhibit lipid peroxidation and protect cells from oxidative damage .

Métodos De Preparación

Rutas de síntesis y condiciones de reacción: La síntesis de CGP 7930 implica la reacción de 2,6-di-tert-butilfenol con 3-cloro-2,2-dimetilpropanol en presencia de una base como el carbonato de potasio. La reacción se lleva a cabo típicamente en un disolvente orgánico como la dimetilformamida a temperaturas elevadas para facilitar la formación del producto deseado .

Métodos de producción industrial: Si bien los métodos específicos de producción industrial para CGP 7930 no están ampliamente documentados, el enfoque general implicaría escalar el proceso de síntesis de laboratorio. Esto incluiría la optimización de las condiciones de reacción, el uso de reactivos de grado industrial y el empleo de reactores a gran escala para producir el compuesto en cantidades a granel.

Análisis De Reacciones Químicas

Tipos de reacciones: CGP 7930 experimenta diversas reacciones químicas, que incluyen:

Oxidación: El grupo hidroxilo se puede oxidar para formar un derivado cetónico o aldehídico.

Reducción: El compuesto se puede reducir para eliminar el grupo hidroxilo, formando un hidrocarburo.

Sustitución: Los grupos tert-butilo se pueden sustituir con otros grupos alquilo o arilo en condiciones apropiadas.

Reactivos y condiciones comunes:

Oxidación: Reactivos como el permanganato de potasio o el trióxido de cromo en condiciones ácidas.

Reducción: Reactivos como el hidruro de litio y aluminio o el borohidruro de sodio en condiciones anhidras.

Sustitución: Reactivos como los haluros de alquilo o los haluros de arilo en presencia de una base fuerte como el hidruro de sodio.

Productos principales:

Oxidación: Formación de derivados cetónicos o aldehídicos.

Reducción: Formación de derivados de hidrocarburos.

Sustitución: Formación de derivados alquilo o arilo-sustituidos.

4. Aplicaciones en investigación científica

CGP 7930 tiene una amplia gama de aplicaciones en investigación científica, que incluyen:

Química: Utilizado como herramienta para estudiar la modulación de los receptores de ácido gamma-aminobutírico tipo B.

Biología: Investigado por sus efectos sobre la señalización neuronal y la transmisión sináptica.

Medicina: Explorado por sus posibles efectos ansiolíticos y su capacidad para reducir la autoadministración de sustancias adictivas como el alcohol y la cocaína

Industria: Posibles aplicaciones en el desarrollo de nuevos agentes terapéuticos dirigidos a los receptores de ácido gamma-aminobutírico tipo B.

Comparación Con Compuestos Similares

Baclofen: A gamma-aminobutyric acid type B receptor agonist used clinically for muscle spasticity.

Gamma-hydroxybutyrate: Another gamma-aminobutyric acid type B receptor agonist with sedative and anesthetic properties.

CGP 13501: An aldehyde analog of CGP 7930 with similar modulatory effects on gamma-aminobutyric acid type B receptors.

Uniqueness of CGP 7930: CGP 7930 is unique in its ability to act as a positive allosteric modulator of both gamma-aminobutyric acid type B and gamma-aminobutyric acid type A receptors, as well as its ability to block potassium channels. This multifaceted action makes it a valuable tool for studying the complex modulation of neuronal signaling and its potential therapeutic applications .

Propiedades

IUPAC Name |

2,6-ditert-butyl-4-(3-hydroxy-2,2-dimethylpropyl)phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H32O2/c1-17(2,3)14-9-13(11-19(7,8)12-20)10-15(16(14)21)18(4,5)6/h9-10,20-21H,11-12H2,1-8H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XLWJPQQFJNGUPA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)CC(C)(C)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H32O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90407620 | |

| Record name | 2,6-Bis(tert-butyl)-4-(3-hydroxy-2,2-dimethylpropyl)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90407620 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

292.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

57717-80-3 | |

| Record name | 3,5-Bis(1,1-dimethylethyl)-4-hydroxy-β,β-dimethylbenzenepropanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=57717-80-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,6-Di-tert-butyl-4-(3-hydroxy-2,2-dimethylpropyl)phenol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057717803 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,6-Bis(tert-butyl)-4-(3-hydroxy-2,2-dimethylpropyl)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90407620 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | CGP-7930 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZAM4WWA5Y4 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.